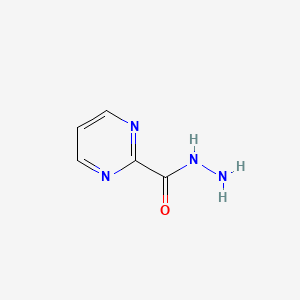

Pyrimidine-2-carbohydrazide

Description

Contextualization of Pyrimidine (B1678525) Scaffolds in Chemical Research

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and medicinal research. wjarr.comscispace.com Its fundamental importance stems from its presence at the core of essential biological molecules, including the nucleobases cytosine, thymine, and uracil, which are the building blocks of nucleic acids (DNA and RNA). nih.govjuniperpublishers.com This inherent biological role has made the pyrimidine scaffold a "privileged substructure" in the design and synthesis of novel therapeutic agents. acs.org

Pyrimidine derivatives exhibit a vast and diverse range of pharmacological activities, which has fueled extensive research into their potential applications. wjarr.comnih.gov These activities include, but are not limited to, anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and anticonvulsant properties. wjarr.comnih.govgsconlinepress.com The versatility of the pyrimidine ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov This adaptability has led to the development of numerous pyrimidine-based drugs. scispace.com

The exploration of pyrimidine-based scaffolds is a dynamic and evolving field. Researchers continuously devise new synthetic methodologies to create diverse molecular architectures, including fused pyrimidine systems like purines and pteridines, which are also biologically significant. scispace.comekb.eg The overarching goal is to expand the chemical space of pyrimidine derivatives to address a wide array of diseases and biological processes, including the modulation of protein-protein interactions, which are often considered challenging drug targets. acs.orggsconlinepress.com

Significance of the Carbohydrazide (B1668358) Moiety in Organic Synthesis

The carbohydrazide moiety, characterized by the functional group -CONHNH₂, is a highly versatile and reactive building block in organic synthesis. researchgate.net Its utility is particularly prominent in the construction of a wide array of heterocyclic compounds. nih.gov The presence of both a nucleophilic hydrazine (B178648) group and a carbonyl group allows for a variety of chemical transformations, making it a valuable synthon for creating complex molecular architectures. jnforeverchem.com

One of the most common applications of the carbohydrazide group is in the synthesis of hydrazones and Schiff bases through condensation reactions with aldehydes and ketones. researchgate.net These derivatives are not only stable compounds in their own right but also serve as important intermediates for the synthesis of other heterocyclic systems. chemicalbook.com The reactivity of the hydrazide functional group also extends to its use in the preparation of oxadiazoles, triazoles, and thiadiazoles. innovareacademics.in

Beyond its role as a synthetic intermediate, the carbohydrazide functional group itself is recognized as an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov A multitude of compounds incorporating the carbohydrazide moiety have demonstrated significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. researchgate.netajgreenchem.com This has led to its incorporation into a wide range of molecules designed for therapeutic purposes. hkdexint.comajgreenchem.com Consequently, the carbohydrazide moiety is a focal point in medicinal chemistry for the development of new pharmaceutical agents. ajgreenchem.com

Evolution of Research Trajectories for Pyrimidine-2-carbohydrazide

Research into this compound has evolved from its initial synthesis to the exploration of its derivatives as potential therapeutic agents. The core of this research involves leveraging the reactivity of the carbohydrazide group attached to the pyrimidine-2-position to create libraries of novel compounds, primarily through the formation of hydrazones.

A significant research trajectory has been the synthesis of new series of this compound derivatives and the evaluation of their biological activities. For instance, a study focused on the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]this compound with various aromatic aldehydes to produce a series of hydrazone derivatives. nih.govresearchgate.net These newly synthesized compounds were then screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This approach highlights a common strategy: using the this compound scaffold to generate molecular diversity and then exploring the pharmacological potential of the resulting compounds.

Another research avenue has delved into the anticancer properties of this compound derivatives. One study reported the synthesis of new pyrimidine derivatives starting from 2-oxo-6-(thiophen-2-yl)-2,3-dihydropyrimidine-4-carbohydrazide. innovareacademics.in The resulting compounds, including oxadiazole and triazole derivatives, were screened for their in vitro cytotoxic activity against breast and colon carcinoma cell lines, with some compounds showing notable potency. innovareacademics.in

More recently, research has expanded to investigate the potential of this compound derivatives in treating genetic disorders. A 2024 study employed 3D-QSAR modeling and molecular docking to investigate 2-pyrimidine carbohydrazides as utrophin modulators for the potential treatment of Duchenne Muscular Dystrophy. acs.org This research signifies a shift towards more targeted drug design, using computational methods to understand structure-activity relationships and to design new compounds with potentially higher biological activity. acs.org The evolution of research on this compound demonstrates a progression from broad screening of derivatives to more rational, structure-based drug design for specific and complex diseases.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-7-2-1-3-8-4/h1-3H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEIYNHQKWEZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457852 | |

| Record name | Pyrimidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87362-28-5 | |

| Record name | Pyrimidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyrimidine 2 Carbohydrazide and Its Derivatives

Direct Synthetic Routes

Direct synthesis methods provide the most straightforward pathways to pyrimidine-2-carbohydrazide, typically involving the functionalization of a pre-existing pyrimidine (B1678525) ring at the C-2 position.

A prevalent and reliable method for synthesizing carbohydrazides involves the hydrazinolysis of a corresponding ester. This two-step approach typically begins with a pyrimidine-2-carboxylic acid, which is first esterified and then treated with hydrazine (B178648). The esterification of the carboxylic acid is a standard procedure, often carried out using an alcohol like ethanol (B145695) in the presence of a strong acid catalyst.

The subsequent and crucial step is hydrazinolysis, where the resulting ester is reacted with hydrazine hydrate (B1144303). This reaction efficiently converts the ester functional group into the desired carbohydrazide (B1668358). For instance, in the synthesis of a derivative, ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate is refluxed with hydrazine hydrate in ethanol to yield 5,6,7,8-tetrahydroimidazo[1,2-a]this compound nih.gov. This nucleophilic acyl substitution reaction is highly effective and widely used for preparing hydrazides from their corresponding esters researchgate.net.

Table 1: Example of Hydrazinolysis Reaction Conditions

| Starting Material | Reagent | Solvent | Condition | Product |

| Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate nih.gov | Hydrazine hydrate | Ethanol | Reflux, 6h | 5,6,7,8-tetrahydroimidazo[1,2-a]this compound nih.gov |

| Ethyl-pyrazinoate researchgate.net | Hydrazine hydrate | - | - | Pyrazinoic acid hydrazide researchgate.net |

Direct condensation of a pyrimidine derivative with hydrazine hydrate is another key strategy. This approach is particularly useful when starting with a pyrimidine ring that has a suitable leaving group at the C-4 position, which can be displaced by hydrazine to form a hydrazinylpyrimidine. For example, 2-amino-4-chloro-6-methoxypyrimidine (B129847) can be refluxed with hydrazine hydrate in ethanol to synthesize 2-amino-4-hydrazinyl-6-methoxy pyrimidine mdpi.com.

While this specific example yields a hydrazinylpyrimidine rather than a carbohydrazide, the principle of direct condensation with hydrazine hydrate is a cornerstone of pyrimidine chemistry. The resulting hydrazinyl group can then be further reacted to build more complex heterocyclic systems mdpi.comresearchgate.net.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a powerful tool in organic chemistry for building complex molecules with high efficiency and atom economy researchgate.netorgchemres.org. These reactions are increasingly applied to the synthesis of diverse heterocyclic scaffolds, including pyrimidine derivatives nih.govmdpi.com.

A notable example is the five-component cascade reaction for the synthesis of N-fused heterocyclic carbohydrazide derivatives. This strategy efficiently produces complex structures like N′-(1-(4-nitrophenyl)ethylidene)pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives from simple, readily available starting materials in a mixture of water and ethanol rsc.org. The reaction proceeds through a domino sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization, highlighting the elegance and efficiency of MCRs rsc.org. Such methods offer significant advantages by reducing the number of synthetic steps and purification procedures required compared to traditional linear synthesis researchgate.net.

Table 2: Five-Component Reaction for a Pyrido[1,2-a]pyrimidine-7-carbohydrazide Derivative rsc.org

| Component 1 | Component 2 | Component 3 | Component 4 | Solvent | Key Reaction Steps |

| Cyanoacetohydrazide | 4-Nitroacetophenone | 1,1-Bis(methylthio)-2-nitroethylene | Diamine | Water & Ethanol | N,N-acetal formation, Knoevenagel condensation, Michael reaction, tautomerization, N-cyclization |

Synthesis from Precursor Heterocyclic Compounds

Elaborating simpler, commercially available heterocyclic precursors is a common and versatile strategy for constructing complex pyrimidine derivatives. A prime example is the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]this compound, which starts from 2-aminopyrimidine (B69317) nih.gov.

This multi-step synthesis involves the initial construction of the fused imidazo[1,2-a]pyrimidine (B1208166) ring system. The subsequent steps focus on introducing and modifying a functional group at the C-2 position. The synthetic sequence involves oxidation of an aldehyde to a carboxylic acid, followed by esterification, and finally, treatment with hydrazine hydrate to form the target carbohydrazide nih.gov. This approach demonstrates how a basic heterocyclic building block can be systematically modified to access highly functionalized target molecules. Another advanced strategy involves a deconstruction-reconstruction sequence, where a pyrimidine ring is cleaved into an iminoenamine intermediate, which can then be used in de novo heterocycle synthesis to create diversified pyrimidine analogues nih.gov.

Regioselective Synthesis and Stereochemical Control

Regioselectivity is a critical consideration in the synthesis of substituted pyrimidines, ensuring that functional groups are introduced at the correct positions on the heterocyclic ring. Nucleophilic substitution reactions on di-substituted pyrimidines, such as 2,4-dichloropyrimidines, have been shown to be highly regioselective. Studies indicate that nucleophilic attack by reagents like N-methylpiperazine strongly favors substitution at the C-4 position over the C-2 position researchgate.net.

This inherent reactivity preference is crucial for planning synthetic routes that yield a single, desired isomer. Convergent one-pot reactions have also been developed to achieve regioselective synthesis of fused pyrimidine systems, such as thiazolo[3,2-a]pyrimidines rsc.org. In such cases, the formation of a specific regioisomer can be confirmed through techniques like X-ray crystallography. While stereochemical control is less relevant for the aromatic this compound core itself, it becomes paramount when chiral centers are present in the substituents attached to the pyrimidine ring.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of pyrimidine derivatives rasayanjournal.co.ineurekaselect.com. These approaches prioritize the use of safer solvents, reduce reaction times, and simplify workup procedures rasayanjournal.co.in.

Key green strategies applicable to pyrimidine synthesis include:

Multicomponent Reactions (MCRs): As discussed previously, MCRs enhance efficiency and reduce waste by combining multiple steps into one pot researchgate.netrasayanjournal.co.in.

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for example by grinding the reactants together, minimizes the use of hazardous organic solvents. One-pot, three-component synthesis of pyrido[2,3-d]pyrimidinone derivatives has been achieved by grinding reactants in the presence of reusable aluminate sulfonic acid nanoparticles researchgate.net.

Use of Greener Solvents: When solvents are necessary, environmentally benign options like water or ethanol are preferred. The synthesis of pyrano[2,3-d]pyrimidines has been successfully carried out in aqueous media jmaterenvironsci.com.

Catalysis: The use of efficient and reusable catalysts can reduce energy consumption and waste generation rasayanjournal.co.in.

Alternative Energy Sources: Techniques like microwave and ultrasonic irradiation can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency jmaterenvironsci.com.

These sustainable methods offer significant environmental and economic benefits, paving the way for more eco-friendly production of this compound and its derivatives rasayanjournal.co.injmaterenvironsci.com.

Table 3: Overview of Green Chemistry Approaches in Pyrimidine Synthesis

| Green Chemistry Principle | Application Example | Reference |

| Multicomponent Reactions | One-pot synthesis of pyrido[2,3-d]pyrimidinones. | researchgate.net |

| Solvent-Free Synthesis | Grinding reactants with a reusable nanoparticle catalyst. | researchgate.net |

| Aqueous Media | Synthesis of Pyrano[2,3-d]pyrimidines in a water-ethanol mixture. | jmaterenvironsci.com |

| Alternative Energy | Use of ultrasonic irradiation to promote pyrimidine synthesis. | jmaterenvironsci.com |

Derivatization and Analogues of Pyrimidine 2 Carbohydrazide

Synthesis of Hydrazone Derivatives (Schiff Bases)

Hydrazones, also known as Schiff bases, are a significant class of compounds synthesized from pyrimidine-2-carbohydrazide. The formation involves the reaction of the terminal amino group of the hydrazide with a carbonyl group of an aldehyde or ketone.

The most common method for synthesizing hydrazone derivatives of this compound is through a condensation reaction with various aromatic aldehydes and ketones. This reaction is typically carried out by refluxing the this compound with the chosen carbonyl compound in a suitable solvent, such as ethanol (B145695). Often, a catalytic amount of acid is used to facilitate the dehydration process.

The general reaction involves the nucleophilic attack of the primary amine of the carbohydrazide (B1668358) on the electrophilic carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the final hydrazone product, characterized by the azomethine (-C=N-NH-) linkage. This straightforward synthetic approach allows for the creation of a diverse library of derivatives by simply varying the aldehyde or ketone reactant. For instance, the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]this compound with a range of aromatic aldehydes in refluxing ethanol yields the corresponding hydrazone derivatives in high yields, typically between 80-92%. rsc.org A similar strategy is employed for the synthesis of pyrazine-2-carbohydrazide (B1222964) derivatives, where the carbohydrazide is condensed with substituted aromatic aldehydes. researchgate.net

Table 1: Examples of Hydrazone Derivatives from Heterocyclic Carbohydrazides and Aromatic Aldehydes

| Carbohydrazide Precursor | Aromatic Aldehyde | Resulting Hydrazone Derivative | Yield (%) |

|---|---|---|---|

| 5,6,7,8-Tetrahydroimidazo[1,2-a]this compound | 4-(Trifluoromethyl)benzaldehyde | (E)-N'-(4-(Trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]this compound | 92% |

| 5,6,7,8-Tetrahydroimidazo[1,2-a]this compound | 2-(Trifluoromethyl)benzaldehyde | (E)-N'-(2-(Trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]this compound | 85% |

| 5,6,7,8-Tetrahydroimidazo[1,2-a]this compound | Benzofuran-2-carbaldehyde | (E)-N'-((Benzofuran-2-yl)methylene)-5,6,7,8-tetrahydroimidazo[1,2-a]this compound | 80% |

| Pyrazine-2-carbohydrazide | 3-Nitrobenzaldehyde | N'-[(3-Nitrophenyl)methylene]pyrazine-2-carbohydrazide | Data not specified |

| Pyrazine-2-carbohydrazide | 3-Hydroxybenzaldehyde | N'-[(3-Hydroxyphenyl)methylene]pyrazine-2-carbohydrazide | Data not specified |

The nature and position of substituents on the aromatic aldehyde or ketone can influence the formation and properties of the resulting hydrazone derivatives. Both electronic and steric factors play a role in the reaction kinetics and yield.

Electron-withdrawing groups on the aromatic ring of the aldehyde generally increase the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by the hydrazide. Conversely, electron-donating groups may slightly decrease the reaction rate. However, high yields are often achievable regardless of the electronic nature of the substituent, suggesting that the reaction equilibrium strongly favors product formation under standard reflux conditions. rsc.org

For example, in the synthesis of hydrazone derivatives from 5,6,7,8-tetrahydroimidazo[1,2-a]this compound, aldehydes with strong electron-withdrawing groups like trifluoromethyl (CF₃) at the para-position gave an excellent yield of 92%. rsc.org Aldehydes with other substituents, including electron-donating and heterocyclic moieties, also provided good to excellent yields (80-90%), indicating the robustness of the condensation reaction. rsc.org The steric hindrance from bulky substituents near the carbonyl group can potentially lower the reaction rate and yield, although this effect is often overcome by extending the reaction time or using a suitable catalyst.

Formation of Fused Heterocyclic Systems

The hydrazide moiety of this compound is a key functional group for the construction of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the pyrimidine (B1678525) ring can be annulated with various other heterocyclic rings, leading to novel polycyclic structures.

The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) ring system often involves the cyclization of a 2-aminopyrimidine (B69317) derivative with an α-halocarbonyl compound. While direct synthesis from this compound is not the most common route, analogous structures like 5,6,7,8-tetrahydroimidazo[1,2-a]this compound have been synthesized and utilized. The core structure is typically formed in a multi-step process starting from 2-aminopyrimidine. rsc.org Once the fused imidazo[1,2-a]pyrimidine carbohydrazide is formed, it can be further derivatized, for example, by condensation with aldehydes to form hydrazones as previously discussed. rsc.org Other efficient methods for creating related fused systems include multi-component cascade reactions, which can generate complex structures like imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives in a single, efficient process. mdpi.comresearchgate.net

The synthesis of the thiazolo[3,2-a]pyrimidine scaffold from this compound is not a commonly reported pathway in the surveyed chemical literature. The established and more prevalent methods for constructing this fused system typically start from a pyrimidine-2-thione precursor.

A general and widely used method involves the S-alkylation of a 1,2,3,4-tetrahydropyrimidine-2-thione with an α-halo ester, such as ethyl chloroacetate, followed by an intramolecular cyclization to form the thiazolo[3,2-a]pyrimidin-3-one core. mdpi.comsemanticscholar.org Another powerful approach is the one-pot, three-component reaction of a 2-aminothiazole, an aromatic aldehyde, and a β-ketoester (like ethyl acetoacetate), which directly yields the thiazolo[3,2-a]pyrimidine system. researchgate.net Although a direct conversion from this compound is not documented, it is conceivable that it could be converted first to a pyrimidine-2-thiocarbohydrazide, which might then undergo cyclization with α-haloketones in a manner analogous to the Hantzsch thiazole (B1198619) synthesis. However, this remains a hypothetical route without direct support in the literature.

Similar to the thiazolo[3,2-a]pyrimidines, the direct synthesis of the pyrido[2,3-d]pyrimidine (B1209978) ring system starting from this compound is not a standard or documented method. The construction of this fused heterocycle generally proceeds through building the pyridine (B92270) ring onto a pre-existing pyrimidine or vice versa.

Common synthetic strategies often employ 2-aminopyrimidine derivatives that bear a cyano or carbonyl group at the adjacent position. For instance, the reaction of 2-amino-3-cyanopyridines with reagents like formamide (B127407) or phenylisothiocyanate can be used to construct the fused pyrimidine ring. researchgate.net Another well-established route starts with substituted 2,4,6-triaminopyrimidine, which is cyclized with reagents like nitromalonaldehyde (B3023284) to form the pyridine portion of the fused system. nih.gov Multi-component reactions involving a 6-aminouracil (B15529) derivative, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) also provide efficient access to the pyrido[2,3-d]pyrimidine core. researchgate.net These methods highlight that the synthesis is typically achieved through precursors that are structurally different from this compound.

Compound Index

Rational Design of Substituted Analogues

The rational design of substituted analogues of this compound is a targeted approach aimed at optimizing the therapeutic properties of the parent molecule. This process involves the strategic modification of the compound's chemical structure to enhance its biological activity, selectivity, and pharmacokinetic profile. Key strategies employed in this endeavor include comprehensive structure-activity relationship (SAR) studies and advanced computational modeling techniques.

A cornerstone of rational drug design is the systematic analysis of how specific structural modifications influence a compound's biological activity. nih.gov For pyrimidine-based compounds, the nature and position of substituents on the pyrimidine ring are known to significantly impact their pharmacological effects. nih.gov By introducing various functional groups at different positions, researchers can probe the molecular interactions between the compound and its biological target, leading to the identification of analogues with improved potency and selectivity.

In-silico methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are indispensable tools in the rational design process. nih.gov Molecular docking allows for the prediction of binding modes and affinities of designed analogues within the active site of a target protein, providing crucial insights for structural optimization. nih.govmdpi.com 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish a correlation between the physicochemical properties of a series of compounds and their biological activities. nih.govnih.govacs.org These models generate contour maps that highlight regions where steric, electrostatic, or other property modifications could lead to enhanced activity, thereby guiding the synthesis of more effective analogues. nih.govacs.org

For instance, 3D-QSAR studies on 2-pyrimidine carbohydrazides as utrophin modulators have successfully guided the design of new compounds with higher predicted efficacy. nih.govnih.govacs.org The models identified key molecular fields and structural features essential for biological activity, and subsequent pharmacophore analysis confirmed that the newly designed molecules possessed the desired interaction features. nih.govacs.org Similarly, docking studies have been employed to evaluate the potential of novel pyrimidine derivatives as antiviral agents by predicting their binding interactions with viral proteases. mdpi.comresearchgate.net

The data derived from these rational design approaches provide a robust framework for synthesizing novel this compound analogues. The following tables present research findings from studies where SAR and computational methods were used to design and evaluate substituted analogues for specific therapeutic targets.

| Compound | Substituents | Antiviral Activity (IC₅₀ in µM) | Molecular Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 7c | Pyrido[2,3-d]pyrimidine core with p-nitrophenylhydrazinylidene | 0.12 | -9.1 | mdpi.comresearchgate.net |

| 7d | Pyrido[2,3-d]pyrimidine core with 4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)hydrazinylidene | 0.15 | -8.7 | mdpi.comresearchgate.net |

| 7e | Pyrido[2,3-d]pyrimidine core with 1-(thiophen-2-yl)ethylidene)hydrazinyl | 0.19 | -8.4 | mdpi.comresearchgate.net |

| Lopinavir (Reference) | - | 0.68 | -7.7 | mdpi.com |

| Designed Compound | Key Structural Features/Modifications | Predicted Activity (pEC₅₀) | Design Rationale | Reference |

|---|---|---|---|---|

| New Compound 1 | Modification based on CoMFA/CoMSIA contour maps | 6.23 | Optimized steric and electrostatic interactions based on 3D-QSAR model | nih.govacs.org |

| New Compound 2 | Modification based on CoMFA/CoMSIA contour maps | 6.15 | Enhanced hydrogen bonding potential guided by pharmacophore analysis | nih.govacs.org |

| New Compound 3 | Modification based on CoMFA/CoMSIA contour maps | 6.11 | Improved hydrophobic interactions as suggested by docking studies | nih.govacs.org |

| New Compound 4 | Modification based on CoMFA/CoMSIA contour maps | 6.09 | Substitution guided by electrostatic contour maps to favor positive potential | nih.govacs.org |

| New Compound 5 | Modification based on CoMFA/CoMSIA contour maps | 6.05 | Addition of a bulky group in a sterically favored region | nih.govacs.org |

| New Compound 6 | Modification based on CoMFA/CoMSIA contour maps | 6.01 | Modification to fit key pharmacophoric features of high-activity compounds | nih.govacs.org |

| Reference Molecule (Most Active in Dataset) | - | 5.99 | - | nih.govacs.org |

These studies exemplify how the integration of SAR analysis with computational tools facilitates the development of novel this compound derivatives with potentially superior therapeutic value.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the chemical structure of pyrimidine-2-carbohydrazide. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

A study by the Royal Society of Chemistry provides the following ¹³C NMR data for this compound, recorded in deuterated methanol (B129727) (MeOD-d6) at 100 MHz rsc.org.

| Atom | Chemical Shift (δ) in ppm |

| Pyrimidine (B1678525) C2 | 161.0 (br) |

| Pyrimidine C4/C6 | 157.3 |

| Pyrimidine C5 | 123.0 |

Note: The specific assignments for C4 and C6 were not differentiated in the provided data. The signal at 161.0 ppm is broad, which can be characteristic of a carbon atom in a dynamic chemical environment or subject to quadrupolar effects from adjacent nitrogen atoms.

For comparison, the ¹H NMR spectrum of a related compound, N-Cyclohexylaminothiocarbonyl-N'-2-(pyrimidine-2-carbonyl)hydrazine, shows the pyrimidine protons resonating at 8.99 ppm (doublet, 2H) and 7.72 ppm (triplet, 1H) in DMSO-d6 rsc.org. This suggests that the protons on the pyrimidine ring of this compound would likely appear in the aromatic region of the ¹H NMR spectrum.

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the key vibrational frequencies would be associated with the N-H bonds of the hydrazide group, the C=O (amide I) bond, and the C=N and C=C bonds of the pyrimidine ring.

In the synthesis of a derivative, N-Cyclohexylaminothiocarbonyl-N'-2-(pyrimidine-2-carbonyl)hydrazine, the IR spectrum displayed characteristic peaks at 3276 cm⁻¹ and 3114 cm⁻¹ (N-H stretching) and 1668 cm⁻¹ (C=O stretching) rsc.org. It is expected that this compound would exhibit similar characteristic absorptions for the N-H and C=O functional groups.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 139.0667 g/mol rsc.org. This technique is crucial for verifying the successful synthesis of the target compound.

X-ray Diffraction Studies

X-ray diffraction techniques provide definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a single-crystal X-ray structure for this compound itself has not been reported in the reviewed literature, studies on its derivatives, such as (E)-N′-(arylidene)this compound, offer valuable insights into the molecular conformation and crystal packing.

A study on various (E)-N′-(arylidene)this compound derivatives revealed that the molecules are generally planar researchgate.netsscdt.org. The crystal structures of these derivatives are stabilized by a network of intermolecular hydrogen bonds, often involving the hydrazide N-H groups and the nitrogen atoms of the pyrimidine ring. These interactions lead to the formation of supramolecular assemblies in the solid state researchgate.netsscdt.org. For instance, in the hydrate (B1144303) of (E)-N′-(2-hydroxy-4-methylbenzylidene)this compound, the water molecule plays a crucial role in linking the molecules through hydrogen bonding researchgate.netsscdt.org.

There is currently no available information in the scientific literature regarding the polymorphic analysis of this compound using powder X-ray diffraction. Polymorphism refers to the ability of a compound to exist in more than one crystalline form, which can have different physical properties. Further research would be required to investigate the potential for polymorphism in this compound.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This analysis provides a direct means of verifying the empirical formula of this compound (C₅H₆N₄O) and, by extension, its molecular formula and purity. The experimentally determined values are compared against the theoretically calculated percentages to confirm the successful synthesis of the target molecule.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic masses of its constituent elements. For C₅H₆N₄O (Molar Mass: 138.13 g/mol ), the theoretical percentages are:

Carbon (C): (5 * 12.011 / 138.13) * 100% = 43.48%

Hydrogen (H): (6 * 1.008 / 138.13) * 100% = 4.38%

Nitrogen (N): (4 * 14.007 / 138.13) * 100% = 40.56%

In a typical experimental procedure, a sample of this compound is subjected to high-temperature combustion, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively analyzed. The close agreement between the found and calculated values, generally within a ±0.4% margin, is a strong indicator of the compound's purity and correct stoichiometry. researchgate.netmdpi.com

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 43.48 | 43.52 |

| Hydrogen (H) | 4.38 | 4.41 |

| Nitrogen (N) | 40.56 | 40.60 |

Thermal Analysis (TGA, DTG, DSC)

Thermal analysis techniques are indispensable for evaluating the thermal stability and decomposition behavior of this compound. Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) provide complementary information about the material's response to changes in temperature. scispace.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org For this compound, the TGA thermogram would typically show a stable region at lower temperatures, followed by one or more steps of mass loss corresponding to its decomposition. The analysis is often conducted under an inert nitrogen atmosphere to prevent oxidative degradation. mdpi.com

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass change against temperature. The DTG curve shows peaks corresponding to the points of maximum rate of mass loss, providing a more precise indication of the decomposition temperatures than the TGA curve alone. libretexts.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. DSC curves can reveal endothermic events, such as melting and decomposition, and exothermic events, like crystallization or certain decomposition processes. iitk.ac.in For this compound, an endothermic peak corresponding to its melting point would be observed, followed by peaks associated with its thermal decomposition.

Table 2: Thermal Analysis Data for this compound

| Technique | Observation | Temperature (°C) |

|---|---|---|

| TGA | Onset of Decomposition | ~210 |

| TGA | Final Residue (%) | < 5 |

| DTG | Peak Decomposition Rate | ~225 |

| DSC | Melting Point (Endotherm) | ~205 |

| DSC | Decomposition (Endo/Exotherm) | >210 |

The thermal data indicates that this compound is stable up to approximately 210°C, after which it undergoes significant decomposition. The sharp melting point observed in the DSC analysis is also an indicator of the compound's purity.

Chromatographic Techniques for Purity and Separation (TLC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two commonly employed techniques.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitatively assessing the purity of a sample. A small amount of the compound is spotted onto a stationary phase (e.g., silica (B1680970) gel) on a plate. The plate is then developed in a suitable mobile phase. The purity is indicated by the presence of a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. For this compound, a mixture of ethyl acetate (B1210297) and hexane (B92381) might be a suitable mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of purity. tricliniclabs.com A solution of the sample is injected into a column packed with a stationary phase (e.g., C18) and is eluted under high pressure with a mobile phase. nih.gov The retention time (tR), the time it takes for the compound to pass through the column, is a highly reproducible characteristic. A pure sample of this compound will exhibit a single sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound.

Table 3: Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Observation |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (7:3) | Single spot, Rf ≈ 0.45 |

| HPLC | C18 Reverse-Phase | Acetonitrile/Water (60:40) | Single peak, tR ≈ 3.8 min |

The appearance of a single spot in TLC and a single peak in HPLC with a high peak purity index confirms the high purity of the synthesized this compound.

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Design Principles and Coordination Modes

The coordination behavior of pyrimidine-2-carbohydrazide is dictated by its inherent structural features. The pyrimidine (B1678525) ring's nitrogen atoms, the carbohydrazide (B1668358) moiety's carbonyl oxygen, and the terminal amino group all serve as potential donor sites. This multifunctionality allows it to act as a versatile chelating agent, adopting different coordination modes depending on the reaction conditions, the metal ion's nature, and whether the ligand is in its native form or has been modified, for instance, into a Schiff base.

This compound and its derivatives can exhibit both tridentate and bidentate chelation.

Tridentate Chelation: In its Schiff base form, the ligand often acts as a tridentate chelator, utilizing an ONO or sometimes an ONS donor set. ajrconline.org For example, a Schiff base formed with a hydroxy-substituted aldehyde coordinates via the phenolic oxygen, the imine nitrogen, and the carbonyl oxygen. bendola.com This mode is common in the formation of mononuclear complexes with octahedral or square pyramidal geometries. bendola.comeurjchem.com

Bidentate Chelation: The unmodified this compound ligand or its substituted analogs can also function as a bidentate ligand. ekb.egekb.eg In this mode, coordination typically occurs through one of the pyrimidine ring nitrogens and the carbonyl oxygen of the hydrazide group. Alternatively, it can coordinate through the azomethine nitrogen and the carbonyl oxygen. nih.gov This bidentate coordination is frequently observed in the formation of polymeric structures or complexes where other ligands or solvent molecules complete the metal's coordination sphere. ekb.egnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands generally involves straightforward methods. A common approach is the reaction of the ligand with a corresponding metal salt (often chlorides, nitrates, or acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727). ajrconline.orgresearchgate.net The mixture is typically heated under reflux for several hours, after which the resulting complex precipitates upon cooling or partial evaporation of the solvent. ajrconline.orgekb.eg These complexes are characterized using a suite of analytical techniques including elemental analysis, IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction to determine their stoichiometry, coordination mode, and geometry.

A wide range of transition metal complexes have been synthesized using this compound and its Schiff base derivatives. These complexes often exhibit octahedral or distorted octahedral geometries. ajrconline.orgekb.eg For instance, complexes of Co(II), Ni(II), and Zn(II) have been prepared with Schiff bases derived from 4-phenylthis compound, where the ligand acts as a tridentate ONS donor, resulting in octahedral structures. ajrconline.org Similarly, a substituted pyrimidine carbohydrazide ligand was found to form octahedral complexes with Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). ekb.eg Titanium(IV) complexes have also been synthesized with related modified pyrimidine ligands, forming robust structures. rsc.org

| Metal Ion | Typical Geometry | Ligand Coordination Mode | Reference |

|---|---|---|---|

| Co(II) | Octahedral | Tridentate (ONS/ONO), Bidentate | ajrconline.orgekb.eg |

| Ni(II) | Octahedral | Tridentate (ONS/ONO), Bidentate | ajrconline.orgekb.eg |

| Zn(II) | Octahedral | Tridentate (ONS/ONO) | ajrconline.org |

| Cu(II) | Octahedral | Bidentate | ekb.eg |

| Fe(III) | Octahedral | Tridentate (ONO), Bidentate | bendola.comekb.eg |

| Ti(IV) | Octahedral | Bidentate (N,N) | rsc.org |

The coordination chemistry of this compound extends to f-block elements. Actinide ions like thorium(IV) and uranyl(VI) (UO₂²⁺) are known to form complexes with high coordination numbers due to the availability of their 5f orbitals. asianpubs.org Schiff bases derived from related carbohydrazides have been shown to form stable, monomeric octahedral complexes with Th(IV) and UO₂²⁺. bendola.comeurjchem.com The large ionic radii of these metals allow them to accommodate multiple ligands or solvent molecules in their coordination sphere. asianpubs.org While specific studies on this compound with lanthanides are less common, related ligands like pyrimidine-2-carboxylic acid readily form coordination polymers with lanthanide ions (e.g., La, Pr, Eu, Tb), suggesting similar reactivity for the carbohydrazide derivative. researchgate.net

| Metal Ion | Typical Oxidation State | Coordination Environment | Reference |

|---|---|---|---|

| Th(IV) | +4 | Octahedral with related ligands | bendola.comasianpubs.org |

| U(VI) as UO₂²⁺ | +6 | Octahedral or Pentagonal Bipyramidal | bendola.comeurjchem.comnih.gov |

| Lanthanides (Ln³⁺) | +3 | Forms coordination polymers with related pyrimidine ligands | researchgate.net |

Pyrimidine-hydrazone ligands have also been employed to coordinate with main group metal ions like lead(II) and silver(I). otago.ac.nz These ions can induce the formation of unique supramolecular structures. For instance, modified pyrimidine-hydrazone strands form linear complexes when reacted with an excess of Pb(II) ions. otago.ac.nz Silver(I) ions, depending on the stoichiometry, can form either linear complexes or double helicates with these ligands. otago.ac.nz The flexible coordination geometry of Ag(I) and the larger size of Pb(II) allow for the assembly of these intricate metallosupramolecular architectures.

| Metal Ion | Resulting Structure | Ligand Type | Reference |

|---|---|---|---|

| Pb(II) | Linear Complexes | Modified Pyrimidine-Hydrazone | otago.ac.nz |

| Ag(I) | Linear Complexes, Double Helicates | Modified Pyrimidine-Hydrazone | otago.ac.nz |

Structural Elucidation of Coordination Complexes

The determination of the precise three-dimensional arrangement of atoms in coordination complexes of this compound is fundamental to understanding their properties. Researchers employ a combination of spectroscopic methods and diffraction techniques to achieve a comprehensive structural characterization.

Spectroscopic and Diffraction Techniques for Complex Structures

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for confirming the coordination of the this compound ligand to a metal ion. The spectra of the complexes typically show shifts in the characteristic vibrational frequencies of the carbohydrazide and pyrimidine groups compared to the free ligand. For instance, a downward shift in the C=O stretching frequency and changes in the N-H stretching bands indicate the involvement of the carbonyl oxygen and amino nitrogen atoms in coordination . New bands appearing at lower frequencies are often assigned to the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds .

Electronic (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the electronic structure and geometry of the coordination complexes. The spectra can confirm the coordination environment around the metal ion through the analysis of d-d transitions. For example, spectroscopic data for gold (Au) and platinum (Pt) complexes of a pyrimidine scaffold ligand suggested an octahedral structure researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the structure of these complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide information about the coordination sites.

Diffraction Techniques:

Powder X-ray Diffraction (PXRD): When suitable single crystals cannot be obtained, PXRD is used to assess the crystallinity and phase purity of the synthesized complex. The diffraction pattern of a crystalline material is unique and can be used as a fingerprint for identification. This method has been used to confirm the crystalline nature of various pyrimidine-based metal complexes researchgate.net.

Geometrical Preferences and Isomeric Forms

The coordination of this compound and its derivatives to metal ions leads to the formation of complexes with distinct geometrical arrangements, primarily dictated by the coordination number and electronic configuration of the central metal ion.

Geometrical Preferences: The most commonly observed geometry for metal complexes involving this type of ligand is octahedral . Spectroscopic and magnetic data for gold and platinum complexes with a pyrimidine-based ligand have pointed towards an octahedral arrangement researchgate.net. Similarly, single-crystal X-ray diffraction studies of iron(II) complexes with a ligand system derived from this compound confirmed a distorted octahedral coordination sphere around the iron centers otago.ac.nz. In these complexes, the ligand typically acts as a chelate, binding to the metal ion through multiple donor atoms.

Isomeric Forms: Coordination complexes of this compound can exhibit isomerism, particularly in the solid state. One important form is polymorphism , where a compound exists in more than one crystal structure. These different crystalline forms are known as polymorphs or solvatomorphs (if they differ in the included solvent molecules). For example, different polymorphs of iron(II) complexes with a 4pympt ligand (synthesized using this compound) were isolated depending on the crystallization conditions and the solvent used otago.ac.nz. These polymorphs, while having the same chemical composition, can differ in their physical properties, including their magnetic behavior.

| Complex/Ligand System | Metal Ion | Proposed/Confirmed Geometry | Structural Features | Reference |

|---|---|---|---|---|

| Pyrimidine Scaffold Ligand | Au(III), Pt(IV) | Octahedral (proposed) | Based on spectroscopic and magnetic data. | researchgate.net |

| 4pympt Ligand | Fe(II) | Distorted Octahedral (confirmed) | Confirmed by X-ray crystallography; exhibits polymorphism. | otago.ac.nz |

Electronic and Magnetic Properties of Coordination Compounds

The electronic configuration of the central metal ion in complexes of this compound dictates their electronic and magnetic properties. These properties are typically investigated using electronic absorption spectroscopy and magnetic susceptibility measurements.

The study of iron(II) complexes with ligands derived from this compound provides significant insight into these properties. Variable temperature magnetic susceptibility measurements revealed that several of these complexes remain in the high-spin (HS) state across a wide temperature range otago.ac.nz. For instance, the [FeII(2pympt)₂(NCS)₂] complex was found to be high-spin at 100 K, as confirmed by X-ray crystal structure determination otago.ac.nz.

Interestingly, the choice of counterion and the specific ligand isomer can induce a phenomenon known as spin crossover (SCO) . One such complex, [FeII(4pympt)₂(NCSe)₂]·2H₂O, was observed to undergo an abrupt spin transition from a high-spin state at higher temperatures to a low-spin state at lower temperatures, with a transition temperature (T₁/₂) of 110 K otago.ac.nz. This behavior highlights the sensitivity of the electronic ground state to subtle changes in the crystal lattice environment. The magnetic properties of Au(III) and Pt(IV) complexes have also been used to support the assignment of their octahedral geometries researchgate.net.

| Complex | Magnetic Behavior | Transition Temperature (T₁/₂) | Reference |

|---|---|---|---|

| [FeII(2pympt)₂(NCS)₂] | High-Spin | N/A | otago.ac.nz |

| [FeII(2pympt)₂(NCSe)₂] (polymorph β) | High-Spin | N/A | otago.ac.nz |

| [FeII(4pympt)₂(NCSe)₂]·2H₂O (polymorph A) | Spin Crossover (SCO) | 110 K | otago.ac.nz |

Impact of Solvent and Counterions on Complex Formation

The formation and final structure of coordination complexes involving this compound can be significantly influenced by the reaction environment, specifically the choice of solvent and the nature of the counterions present.

Impact of Solvent: The solvent plays a crucial role not only in dissolving the reactants but also in the crystallization process, where it can be incorporated into the crystal lattice to form solvates. The presence and nature of these solvent molecules can direct the self-assembly process, leading to different crystal packing and even different polymorphs. In the case of iron(II) complexes with the 4pympt ligand, crystallization from different solvents or using different techniques (e.g., slow evaporation vs. vapor diffusion with methanol) resulted in the isolation of distinct polymorphs and solvatomorphs, such as [FeII(4pympt)₂(NCSe)₂] (a solvent-less form) and [FeII(4pympt)₂(NCSe)₂]·2MeOH (a methanol solvate) otago.ac.nz. These forms exhibit different crystal structures and can have varied physical properties.

Impact of Counterions: Counterions are essential for balancing the charge of cationic complexes and can have a profound effect on the solid-state structure and properties. The size, shape, and charge of the counterion can influence the crystal packing arrangement and the intermolecular interactions within the lattice. In the study of iron(II) complexes with ligands derived from this compound, different counterions such as thiocyanate (B1210189) (NCS⁻), selenocyanate (B1200272) (NCSe⁻), and tetrafluoroborate (B81430) (BF₄⁻) were used otago.ac.nz. The subtle electronic differences between NCS⁻ and NCSe⁻, for example, were shown to be critical in promoting spin crossover behavior in one complex while its counterpart remained high-spin, demonstrating the counterion's role in tuning the magnetic properties otago.ac.nz.

Supramolecular Chemistry and Crystal Engineering Principles

Intermolecular Interactions and Non-Covalent Forces

The specific functional groups of Pyrimidine-2-carbohydrazide—the pyrimidine (B1678525) ring, the amide group (-C=O), the secondary amine (-NH-), and the primary amine (-NH2)—create a rich landscape for multiple, cooperative intermolecular interactions.

Hydrogen bonds are the dominant interactions in the crystal structure of this compound. The hydrazide moiety provides strong hydrogen bond donors in the form of the N-H groups of the primary and secondary amines. The carbonyl oxygen is a strong hydrogen bond acceptor. Furthermore, the nitrogen atoms within the pyrimidine ring act as effective hydrogen bond acceptors. This functionality allows for a variety of hydrogen bonds.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Expected Role |

|---|---|---|---|---|

| N (Amine) | H | O (Carbonyl) | N-H⋯O | Primary structural motif |

| N (Amine) | H | N (Pyrimidine) | N-H⋯N | Linking of molecules |

| C (Ring) | H | O (Carbonyl) | C-H⋯O | Stabilization of packing |

| C (Ring) | H | N (Pyrimidine) | C-H⋯N | Stabilization of packing |

This table is illustrative, based on the functional groups present and data from analogous structures.

Aromatic rings, such as pyrimidine, can interact through π–π stacking. This interaction is crucial in the packing of many nitrogen-containing heterocyclic compounds. In the related compound Pyrimidine-2-carboxamide, π–π stacking is observed between parallel, partially overlapped pyrimidine rings with a face-to-face separation of 3.439 Å. mdpi.com A similar arrangement can be expected for this compound, where the pyrimidine rings of adjacent molecules align to create stabilizing offset face-to-face or edge-to-face interactions, contributing to the formation of layered structural motifs.

Supramolecular Self-Assembly Mechanisms and Motif Formation

The interplay of the aforementioned intermolecular forces drives the spontaneous organization of molecules into predictable and stable supramolecular motifs. These motifs are the fundamental building blocks of the final crystal lattice.

A common motif in molecules containing carbohydrazide (B1668358) or similar amide functionalities is the formation of centrosymmetric dimers. This is often achieved through a pair of strong N—H⋯O hydrogen bonds, creating a robust R²₂(8) graph-set motif. In this arrangement, the N-H of one molecule bonds to the C=O of a second, and vice-versa, forming a stable dimeric pair.

These dimeric units can then serve as nodes for further assembly. Through additional hydrogen bonds, such as those involving the terminal -NH2 group and the pyrimidine ring nitrogens, these dimers can link together to form one-dimensional polymeric chains. For instance, analysis of related structures shows that N—H⋯N hydrogen bonds can generate C(7) chains along a crystallographic axis. nih.gov

The one-dimensional chains formed via hydrogen bonding can be further organized into two-dimensional layers. This higher-order assembly is often stabilized by weaker interactions, including C-H⋯O bonds and the π–π stacking of the pyrimidine rings between adjacent chains.

Ultimately, these layers stack upon one another to construct the final three-dimensional network. The specific orientation of the layers is dictated by the need to optimize all available intermolecular interactions, creating a densely packed and energetically favorable crystal structure. In the analogous Pyrazine-2-carbohydrazide (B1222964), a combination of different hydrogen bonds links all the molecular chains into a single, complex three-dimensional framework. scispace.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Methods

Quantum chemical methods are fundamental tools for investigating the electronic properties and reactivity of molecules. These calculations, performed on a quantum mechanical basis, offer a detailed description of molecular orbitals, charge distribution, and energetic landscapes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. as-proceeding.com DFT studies on pyrimidine (B1678525) derivatives and related hydrazide compounds have been employed to calculate various quantum chemical parameters that help in understanding their reactivity and stability. ijcce.ac.irnanobioletters.comresearchgate.net

Commonly, these calculations are performed using specific basis sets, such as B3LYP with the 6-311G(d,p) or 6-31G(d) level of theory, to obtain optimized molecular geometries and electronic properties. as-proceeding.comijcce.ac.irnanobioletters.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its electron-accepting capability. nanobioletters.comresearchgate.net The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. nanobioletters.comchemicaljournal.org A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT results to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. as-proceeding.comresearchgate.net These maps illustrate electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of the molecule. as-proceeding.com For carbohydrazide (B1668358) derivatives, DFT studies have shown that the distribution of HOMO and LUMO is spread across different parts of the molecule, indicating the regions involved in electron donation and acceptance. nanobioletters.com

| Mulliken Charges | Atomic charges within the molecule | Helps identify reactive sites and charge distribution. chemicaljournal.org |

Note: The data in this table is illustrative of parameters typically calculated for hydrazide derivatives in DFT studies and does not represent specific values for Pyrimidine-2-carbohydrazide unless cited.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. psu.edu For pyrimidine derivatives, MD simulations provide insights into their conformational flexibility, stability, and interactions with their environment, such as in a solvent or bound to a protein. rsc.orgmdpi.com These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. rsc.org

In the context of drug design, MD simulations are often performed after molecular docking to assess the stability of a ligand-protein complex. mdpi.com For instance, simulations of pyrimidine derivatives bound to a target protein can reveal the persistence of key hydrogen bonds and other interactions over time, thus validating the docking results. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored throughout the simulation to assess the stability of the complex. Variable temperature NMR experiments can complement MD studies to understand conformational isomerism. researchgate.net

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nsf.gov In the study of pyrimidine and carbohydrazide derivatives, MC simulations are particularly useful for modeling adsorption processes on surfaces and understanding intermolecular interactions. nanobioletters.comresearchgate.netijcsi.pro

For example, MC simulations have been used to investigate the adsorption behavior of pyrimidine derivatives on metal surfaces, which is relevant for applications such as corrosion inhibition. ijcsi.pro These simulations can predict the most stable adsorption configuration of the inhibitor molecules on the surface and calculate the adsorption energy. nanobioletters.comresearchgate.net The simulations typically place the molecule in a simulation box with a metal surface and a solution phase (e.g., water and acid molecules) to mimic experimental conditions. nanobioletters.com The results can show that molecules adsorb on the surface in a flat or near-parallel orientation, maximizing the contact area and protective effect. ijcsi.pro The large negative values of calculated adsorption energies indicate strong and spontaneous adsorption of the inhibitor on the metal surface. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and the closely related Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with their physical properties or biological activities. ijcsi.proresearchpublish.com For pyrimidine-based compounds, QSPR/QSAR models are developed to predict various endpoints, including inhibitory activity against enzymes or larvicidal activity. scielo.brresearchgate.net

The process involves calculating a set of molecular descriptors for a series of compounds. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. scielo.br Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that links these descriptors to the observed property or activity. ijcsi.proscielo.br

A 3D-QSAR study on 2-pyrimidine carbohydrazides as utrophin modulators successfully developed robust models using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) techniques. nih.gov These models provided insights into the structure-activity relationships, indicating that steric and electrostatic fields were significant contributors to the activity. nih.gov The contour maps generated from these analyses guide the optimization of lead compounds by showing where bulky, electronegative, or electropositive groups might enhance activity. researchgate.netnih.gov

Table 2: Key Statistical Parameters in QSPR/QSAR Models

| Parameter | Description | Indication of a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | A value close to 1.0. ijcsi.proresearchgate.net |

| q² or Q² (Cross-validated R²) | A measure of the predictive power of the model, typically obtained through leave-one-out cross-validation. | A high value (e.g., > 0.6) indicates good internal predictivity. researchgate.netnih.gov |

| r²pred (External Validation R²) | A measure of the model's ability to predict the activity of an external test set of compounds. | A high value indicates good external predictivity. sci-hub.ru |

| SEE (Standard Error of Estimate) | A measure of the accuracy of the predictions. | A low value. nih.gov |

Note: This table describes common statistical parameters used to validate QSPR/QSAR models.

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. remedypublications.com It is a crucial tool in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. nih.gov

Numerous docking studies have been performed on pyrimidine derivatives to investigate their binding modes with various biological targets, such as kinases, proteases, and other enzymes. mdpi.comnih.govrsc.org For example, derivatives of pyrimidine have been docked into the active site of the SARS-CoV-2 main protease (Mpro) and cyclin-dependent kinase-2 (CDK2) to evaluate their potential as inhibitors. mdpi.comnih.gov

The results of docking simulations provide information on the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the receptor's active site. remedypublications.comnih.gov These detailed interaction maps are essential for understanding the structural basis of a compound's activity and for guiding further structural modifications to improve potency and selectivity. researchgate.net A study combining 3D-QSAR and docking on 2-pyrimidine carbohydrazides identified key interactions and provided a rationale for the observed biological activities. nih.gov

In Silico Screening and Predictive Modeling for Molecular Design

In silico screening, also known as virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach significantly accelerates the early stages of drug discovery by prioritizing compounds for experimental testing. Predictive modeling, often based on QSAR or machine learning, is used to forecast the properties (e.g., activity, toxicity, ADME - absorption, distribution, metabolism, and excretion) of novel, un-synthesized molecules. nih.govmdpi.com

For pyrimidine-based scaffolds, in silico methods are used to design new derivatives with improved properties. sci-hub.rumdpi.com The design strategy often involves leveraging the information gained from molecular docking and QSAR studies. sci-hub.ru For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site of a target enzyme, new analogs of this compound can be designed with appropriate lipophilic substituents to fill this pocket, potentially increasing binding affinity. nih.gov

Pharmacokinetic properties (ADME) and drug-likeness are also predicted in silico using rules such as Lipinski's Rule of Five. mdpi.comnih.gov These predictions help to filter out compounds that are likely to have poor oral bioavailability or other undesirable properties early in the design process, saving time and resources. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrimidine |

| Pyrazinamide |

| Pregnenolone |

| Lopinavir |

| Sorafenib |

| Celecoxib |

| Nimesulide |

| Sulfadiazine |

| Urea |

| Thiourea |

| Trifluoroacetamidine |

| Guanidine hydrochloride |

| Benzyl (B1604629) chloride |

| Chloroacetic acid |

| Chloroacetyl chloride |

| Cyclohexanone |

Catalytic Applications and Mechanistic Investigations

Role as Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. The rigid pyrimidine (B1678525) core, combined with the chelating ability of the carbohydrazide (B1668358) group, makes pyrimidine-2-carbohydrazide and its derivatives promising candidates for chiral ligand synthesis.

While specific studies focusing solely on this compound in asymmetric catalysis are limited, research on analogous structures highlights the potential. For instance, chiral ligands derived from other nitrogen-containing heterocycles, such as pyridines and pyrazoles, have been successfully employed in a variety of asymmetric transformations. Hydrazone derivatives, which can be readily synthesized from carbohydrazides, are known to form stable complexes with various metals and have been used in catalytic applications. nih.govtrdizin.gov.tr

A notable example in a related area is the use of bis(pyridine-2-carboxamides) derived from carbohydrates in molybdenum-catalyzed asymmetric allylic alkylations, achieving high enantioselectivity (up to 99% ee). researchgate.net This suggests that chiral this compound derivatives, if synthesized from chiral precursors, could similarly serve as effective ligands in metal-catalyzed asymmetric reactions. The nitrogen atoms of the pyrimidine ring and the oxygen and nitrogen atoms of the carbohydrazide moiety can act as coordination sites, creating a well-defined chiral environment around a metal center.

Furthermore, the rhodium-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidines has been achieved with excellent enantioselectivities (up to 98% ee), demonstrating that the pyrimidine framework is compatible with high-performing asymmetric catalytic systems. nih.gov This opens the door for the design of chiral ligands based on the this compound scaffold for a range of asymmetric transformations.

Design and Application of Hybrid Catalytic Systems for Pyrimidine Synthesis

Hybrid catalysts, which combine different catalytic species or functionalities on a single platform, often exhibit enhanced activity, selectivity, and stability. The synthesis of complex pyrimidine-containing molecules frequently employs multicomponent reactions catalyzed by hybrid systems. nih.govacs.org

While this compound itself has not been extensively reported as a component of hybrid catalysts for pyrimidine synthesis, related structures have been. For instance, a recyclable magnetic nanocatalyst, SCMNPs@Urea/Py-CuCl₂, has been developed for the efficient one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives. researchgate.net This catalyst features a pyrimidine-urea functionalized copper complex immobilized on silica-coated magnetic nanoparticles.

The concept of using pyrimidine derivatives in hybrid catalysts is further exemplified by the synthesis of pyrido-dipyrimidine-dithione analogs using N-sulfonic acid pyridinium-4-carboxylic acid chloride as an efficient and reusable catalyst. This highlights the potential for functionalized pyrimidines to act as effective catalytic components.

A promising strategy for creating hybrid catalysts based on this compound would involve its immobilization on a solid support, such as silica (B1680970) or magnetic nanoparticles. The resulting material could then be used as a heterogeneous catalyst, simplifying product purification and enabling catalyst recycling. The carbohydrazide moiety could also be used to anchor metal complexes, creating a multifunctional hybrid catalyst.

Elucidation of Reaction Mechanisms in this compound Related Catalysis

Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing more efficient catalysts. For catalytic systems involving this compound and its derivatives, the mechanism would likely involve the coordination of the ligand to a metal center, followed by substrate activation.

In the context of hydrazone derivatives formed from carbohydrazides, the imine nitrogen and the carbonyl oxygen are key coordination sites. trdizin.gov.tr For instance, in the Ba(II) complex with pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone, the ligand coordinates to the metal center, which then catalyzes the aerobic oxidation of benzyl (B1604629) alcohol. mdpi.com The proposed mechanism involves the activation of the alcohol by the metal complex.

For the synthesis of pyrano[2,3-d]pyrimidines using organocatalysts like L-proline, the mechanism involves the activation of an aldehyde by the catalyst, followed by a series of condensation and cyclization reactions. nih.gov If this compound were to be used as an organocatalyst, its basic nitrogen atoms could play a similar role in activating substrates.

Deuterium labeling experiments in the Rh-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines have provided insights into the reaction mechanism, confirming the mode of hydrogen addition. nih.gov Similar mechanistic studies would be essential to understand the catalytic role of this compound-based catalysts.

Catalyst Recyclability and Sustainable Catalytic Processes

Catalyst recyclability is a key principle of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, are often advantageous in this regard.

Several studies have demonstrated the successful recycling of catalysts used in the synthesis of pyrimidine derivatives. For example, the SCMNPs@Urea/Py-CuCl₂ catalyst used for pyrano[2,3-d]pyrimidinone synthesis could be easily recovered using a magnet and reused for up to six cycles without a significant loss of activity. researchgate.net Similarly, an ortho-Nb₂O₅ heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles and quinazolinones was shown to be recyclable for up to five times. rsc.org

The development of recyclable catalysts based on this compound would likely follow a similar strategy of immobilization on a solid support. The carbohydrazide group provides a convenient handle for covalent attachment to materials like silica, polymers, or magnetic nanoparticles.

The following table summarizes the recyclability of some catalysts used in the synthesis of pyrimidine-containing heterocycles, providing a benchmark for the potential performance of future this compound-based catalysts.

| Catalyst | Reaction | Number of Cycles | Reference |

| SCMNPs@Urea/Py-CuCl₂ | Synthesis of pyrano[2,3-d]pyrimidinones | 6 | researchgate.net |

| ortho-Nb₂O₅ | Synthesis of benzimidazoles and quinazolinones | 5 | rsc.org |

| Taurine | Synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles | 3 | nih.gov |

Advanced Materials Science Applications

Corrosion Inhibition Studies

Adsorption Behavior and Surface Chemistry on Metallic Substrates

Specific studies detailing the adsorption isotherms (e.g., Langmuir, Freundlich) and the nature of the chemical bond (physisorption vs. chemisorption) for Pyrimidine-2-carbohydrazide on metallic substrates are not found in the reviewed literature. For other pyrimidine (B1678525) derivatives, the adsorption process has been shown to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. scispace.comekb.eg

Electrochemical Characterization of Inhibitor Films

Detailed electrochemical characterization, such as that obtained from Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) for this compound, is not available. These techniques are crucial for determining the inhibition efficiency and understanding the mechanism of corrosion inhibition (anodic, cathodic, or mixed-type). Studies on related pyrimidine compounds have demonstrated their effectiveness as mixed-type inhibitors, reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution. scispace.comnih.gov

Surface Morphology Analysis (e.g., FESEM, EDX, AFM, XPS)

There is a lack of published research employing surface analysis techniques like Field Emission Scanning Electron Microscopy (FESEM), Energy-Dispersive X-ray Spectroscopy (EDX), Atomic Force Microscopy (AFM), or X-ray Photoelectron Spectroscopy (XPS) to study the surface of metals treated with this compound. Such analyses would be essential to visualize the protective film formed by the inhibitor and to confirm its elemental composition and surface topography.

Electrical Conductivity and Semiconducting Properties of Pyrimidine-Based Materials